molecular formula C21H18N6O2S B2873720 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one CAS No. 863500-17-8

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one

Cat. No.: B2873720
CAS No.: 863500-17-8
M. Wt: 418.48
InChI Key: YXTRKYHHFYKBNU-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines an indole moiety with a triazolopyrimidine core, linked via a sulfanylethanone bridge

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring is synthesized through cyclization reactions.

    Construction of the Triazolopyrimidine Core: This involves the formation of the triazole ring followed by the fusion with a pyrimidine ring.

    Linking via Sulfanylethanone Bridge: The final step involves the coupling of the indole and triazolopyrimidine units through a sulfanylethanone linker under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indole or triazolopyrimidine rings, leading to the formation of derivatives with modified properties.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 1-(2,3-dihydro-1H-indol-1-yl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}ethan-1-one include:

  • 1-(2,3-Dimethyl-1H-indol-1-yl)-3-(4-methyl-1-piperazinyl)-2-propanol
  • 1-(1H-Indol-3-ylmethyl)-1-methyl-piperidinium, iodide
  • 1-(4-Methyl-1-piperidinyl)methyl-1H-indole-2,3-dione

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of an indole and triazolopyrimidine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2S/c1-29-16-8-6-15(7-9-16)27-20-19(24-25-27)21(23-13-22-20)30-12-18(28)26-11-10-14-4-2-3-5-17(14)26/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTRKYHHFYKBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCC5=CC=CC=C54)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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